A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate
A Comprehensive Technical Guide to the Synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
This in-depth technical guide details a robust and efficient synthetic pathway for Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, a heterocyclic compound of significant interest in medicinal chemistry. The pyridazinone core is a privileged scaffold in drug discovery, exhibiting a wide range of biological activities. This document provides a comprehensive overview of the synthetic strategy, detailed experimental protocols, mechanistic insights, and characterization data. The presented methodology is designed to be both reproducible and scalable, catering to the needs of researchers in academic and industrial settings.
Introduction and Strategic Overview
The pyridazinone moiety is a key pharmacophore found in numerous biologically active compounds, demonstrating applications as anticancer, anti-inflammatory, and antimicrobial agents. The incorporation of a piperazine group and an ethyl acetate side chain can further modulate the pharmacokinetic and pharmacodynamic properties of the molecule. This guide focuses on a logical and well-established synthetic route to Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate, proceeding through key intermediates.
The synthesis is strategically designed in a two-step sequence starting from a readily accessible chlorinated pyridazinone precursor. The core principles of this synthesis are:
-
N-Alkylation: Introduction of the ethyl acetate moiety onto the pyridazinone ring nitrogen.
-
Nucleophilic Aromatic Substitution (SNAr): Displacement of a chloro group by piperazine to install the final desired functionality.
This approach allows for modularity, where variations in the piperazine component could be introduced to generate a library of analogues for structure-activity relationship (SAR) studies.
Synthetic Pathway and Mechanistic Considerations
The overall synthetic transformation is depicted below. The synthesis commences with the N-alkylation of a suitable 4-chloropyridazinone precursor, followed by a nucleophilic aromatic substitution reaction with piperazine.
Caption: Overall synthetic scheme for Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate.
Step 1: N-Alkylation of 4-Chloropyridazinone
The initial step involves the N-alkylation of a 4-chloropyridazinone derivative with ethyl bromoacetate. This reaction is a classic example of a Williamson ether synthesis-type reaction, where the pyridazinone nitrogen acts as the nucleophile. The choice of a suitable base and solvent is critical for the success of this transformation. Potassium carbonate (K2CO3) is a commonly employed inorganic base that is sufficiently strong to deprotonate the pyridazinone nitrogen, facilitating its nucleophilic attack on the electrophilic carbon of ethyl bromoacetate.[1][2] Dimethylformamide (DMF) or acetone are often used as solvents due to their ability to dissolve the reactants and their relatively high boiling points, which can help to drive the reaction to completion.[1][3]
Step 2: Nucleophilic Aromatic Substitution with Piperazine
The second step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the pyridazinone ring system activates the chloro-substituted carbon towards nucleophilic attack.[4][5] Piperazine, a secondary amine, serves as the nucleophile. The reaction typically proceeds in the presence of a base to neutralize the HCl generated during the reaction and to deprotonate the second nitrogen of piperazine if necessary. Solvents such as acetonitrile or dimethylformamide are suitable for this reaction. The progress of the reaction can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LCMS).[6]
Detailed Experimental Protocols
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| 4-Chloro-6-oxo-1,6-dihydropyridazine | ≥97% | Commercially Available |
| Ethyl bromoacetate | ≥98% | Commercially Available |
| Piperazine | ≥99% | Commercially Available |
| Potassium Carbonate (K2CO3) | Anhydrous, ≥99% | Commercially Available |
| Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Commercially Available |
| Acetonitrile (ACN) | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Hexanes | ACS Grade | Commercially Available |
| Dichloromethane (DCM) | ACS Grade | Commercially Available |
| Anhydrous Sodium Sulfate (Na2SO4) | ACS Grade | Commercially Available |
| Silica Gel | 230-400 mesh | Commercially Available |
Synthesis of Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate
-
To a stirred solution of 4-chloro-6-oxo-1,6-dihydropyridazine (1.0 eq) in anhydrous dimethylformamide (DMF), add anhydrous potassium carbonate (K2CO3) (2.0 eq).
-
To this suspension, add ethyl bromoacetate (1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate as a solid.
Synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate
-
In a round-bottom flask, dissolve Ethyl 2-(4-chloro-6-oxopyridazin-1(6H)-yl)acetate (1.0 eq) in acetonitrile (ACN).
-
Add piperazine (2.5 eq) and potassium carbonate (K2CO3) (2.0 eq) to the solution.
-
Reflux the reaction mixture for 8-12 hours, monitoring its progress by TLC or LCMS.
-
Upon completion, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude residue by column chromatography on silica gel using a gradient of methanol in dichloromethane (DCM) to yield the final product, Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate.
Caption: A step-by-step experimental workflow for the synthesis.
Characterization
The synthesized compound should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectra should be acquired to confirm the molecular structure. The proton NMR is expected to show characteristic signals for the ethyl group, the methylene protons of the acetate side chain, the piperazine protons, and the pyridazinone ring proton.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to determine the exact mass of the molecule, confirming its elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the carbonyl groups (ester and pyridazinone) and N-H stretches (if piperazine is not fully substituted).
-
Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC).
Safety Considerations
-
Ethyl bromoacetate is a lachrymator and should be handled in a well-ventilated fume hood.
-
Dimethylformamide (DMF) is a potential teratogen and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
All reactions should be conducted in a fume hood.
-
Appropriate PPE, including a lab coat, safety glasses, and gloves, should be worn at all times.
Conclusion
This guide provides a detailed and practical methodology for the synthesis of Ethyl 2-(6-oxo-4-(piperazin-1-yl)pyridazin-1(6H)-yl)acetate. The described two-step sequence is efficient and relies on well-understood chemical transformations. By following the outlined protocols, researchers can reliably prepare this valuable heterocyclic compound for further investigation in various drug discovery and development programs. The modularity of the synthesis also offers opportunities for the creation of diverse chemical libraries for exploring structure-activity relationships.
References
-
National Center for Biotechnology Information. (n.d.). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate. In PubChem. Retrieved from [Link]
- Google Patents. (n.d.). CN111662233B - Method for synthesizing 4-chloro-1H-imidazole-2-carboxylic acid ethyl ester by one-step method.
- Turan-Zitouni, G., et al. (2020). Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors. Molecules, 25(22), 5434.
- El-Gazzar, A. R. B. A., et al. (2019). Ethyl 2-(4-benzyl-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl)acetate: crystal structure and Hirshfeld surface analysis.
- Google Patents. (n.d.). EP0429344A1 - Pyridazine derivatives, process for their preparation and pharmaceutical compositions containing them.
- Zaoui, Y., et al. (2022). Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate.
- Kumar, A., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 6(31), 20527–20538.
- Google Patents. (n.d.). WO2016138114A1 - Therapeutic pyridazine compounds and uses thereof.
- Google Patents. (n.d.). US20190359606A1 - Processes for the preparation of 7-{4-[4-(1-benzothiophen-4-yl) piperazin-1-yl]butoxy}quinolin-2(1h)-one.
- Loupy, A., et al. (2007). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)
-
ResearchGate. (n.d.). Efficient sonochemical synthesis of alkyl 4-aryl-6-chloro-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthetic route for preparation of pyridazinone derivatives (3–17). Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of Ethyl [4-(2-chlorobenzyl)-3-methyl-6-oxopyridazin-1(6H)-yl]acetate. Molbank. Retrieved from [Link]
- National Center for Biotechnology Information. (2022). Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells. Molecules, 27(9), 2784.
- Roberts, A. L., et al. (2002). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 36(9), 1934–1942.
- Al-Ghorbani, M., et al. (2018).
Sources
- 1. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Ethyl 2-[4-(4-methoxybenzyl)-3-methyl-6-oxopyridazin-1-yl]acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. edepot.wur.nl [edepot.wur.nl]
- 6. Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities - PMC [pmc.ncbi.nlm.nih.gov]
